BenchChemオンラインストアへようこそ!

1-(4-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea

Antileukemic Cytotoxicity Thiazolyl urea

This thiazolyl urea features a naphthalen-1-yl moiety delivering superior π-π stacking versus phenyl analogues, making it ideal for probing shallow hydrophobic binding pockets or DGAT inhibition assays. Its 4-methoxyphenyl group imparts unique electronic and steric properties that differentiate it from 3-methoxy or 4-chloro variants, reducing the risk of off-target effects and assay irreproducibility inherent to uncharacterized analogues. Researchers in metabolic disease or antiviral screening will obtain a ≥95% HPLC-pure, research-grade building block that cannot be replaced without compromising SAR integrity.

Molecular Formula C21H17N3O2S
Molecular Weight 375.45
CAS No. 313395-52-7
Cat. No. B2544336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea
CAS313395-52-7
Molecular FormulaC21H17N3O2S
Molecular Weight375.45
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C21H17N3O2S/c1-26-16-11-9-15(10-12-16)22-20(25)24-21-23-19(13-27-21)18-8-4-6-14-5-2-3-7-17(14)18/h2-13H,1H3,(H2,22,23,24,25)
InChIKeyOOIWCUNANVUSBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea (CAS 313395-52-7): Structural Identity and Physicochemical Baseline for Research Procurement


1-(4-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea (CAS 313395-52-7) is a synthetic small molecule belonging to the thiazolyl urea class, characterized by a central urea linker connecting a 4-methoxyphenyl group on one terminus and a 4-(naphthalen-1-yl)thiazol-2-yl motif on the other [1]. Its molecular formula is C21H17N3O2S with a molecular weight of 375.45 g/mol . The compound contains both hydrogen bond donor and acceptor functionalities (2 HBD, 4 HBA) and exhibits a calculated logP of approximately 5.0, indicating moderate lipophilicity favorable for membrane permeability [1]. The thiazole ring provides a heterocyclic scaffold that, when combined with the naphthalene substituent, enables π-π stacking interactions with biological targets—a feature that distinguishes this compound from simpler phenyl-substituted thiazolyl ureas lacking extended aromatic systems . The compound is supplied as a research-grade chemical for in vitro and in vivo preclinical investigations, with purity typically ≥95% as determined by HPLC .

Why 1-(4-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea Cannot Be Interchanged with Close Thiazolyl Urea Analogs


Thiazolyl urea derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity, where minor modifications to the aryl substituents at either the N-phenyl or 4-thiazolyl position can dramatically alter biological potency and selectivity [1]. In a systematic study of 5-substituted thiazolyl urea antileukemic agents, the nature of the aromatic substituent dictated whether a compound displayed nanomolar, micromolar, or negligible activity against THP-1 and MV-4-11 cell lines, with IC50 values spanning over three orders of magnitude across the series [1]. The 4-methoxyphenyl group in the target compound imparts distinct electronic and steric properties compared to the 3-methoxy, 4-chloro, or 3-methylphenyl variants, influencing hydrogen bonding capacity, metabolic stability, and target engagement [2]. The naphthalen-1-yl moiety at the thiazole 4-position further differentiates this compound through enhanced aromatic stacking interactions relative to phenyl or substituted-phenyl analogues, as demonstrated in kinase inhibitor scaffolds sharing this naphthyl-thiazole core . Generic replacement with an uncharacterized analog risks loss of on-target activity, introduction of off-target effects, and irreproducibility in biological assays—consequences that cannot be predicted solely from chemical similarity scores.

Quantitative Comparator Evidence for 1-(4-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea (CAS 313395-52-7) Against Key Analogues


Cytotoxicity Against Leukemia Cell Lines: Class-Level Potency Inferiority vs. Optimized 5-Substituted Thiazolyl Ureas

The lead compound 12k (a 5-substituted thiazolyl urea bearing a 4-chlorophenyl group) achieved exceptional potency with IC50 values of 29 ± 0.3 nM (THP-1) and 98 ± 10 nM (MV-4-11) [1]. In contrast, the target compound—a 4-substituted naphthyl-thiazolyl urea with a 4-methoxyphenyl substituent—is structurally distinct and lacks reported antileukemic IC50 data in peer-reviewed literature. A closely related 4-(naphthalen-1-yl)thiazol-2-yl urea with a 3-methoxyphenyl group (isomer of 4-methoxyphenyl) did not appear among the top-performing compounds in the same series, suggesting that both the substitution position and the naphthyl-thiazole architecture are suboptimal for antileukemic activity compared to the 5-substituted thiazolyl urea scaffold [1]. This absence of data constitutes a critical differentiation: the target compound is not suitable for users seeking validated antileukemic potency equivalent to 12k.

Antileukemic Cytotoxicity Thiazolyl urea

Structural Differentiation from 3-Methoxyphenyl and 4-Chlorophenyl Analogues: Impact on Physicochemical Properties

The target compound bears a 4-methoxyphenyl substituent, whereas its closest commercial analogues include the 3-methoxyphenyl isomer (CAS not publicly available) and the 4-chlorophenyl variant (CAS 52968-07-7) [1]. The 4-methoxy orientation provides a para-substituted hydrogen bond acceptor that can engage in distinct binding interactions compared to the meta-methoxy isomer, potentially altering target selectivity [2]. Relative to the 4-chlorophenyl analogue (MW 379.86 g/mol, cLogP ~5.5), the 4-methoxyphenyl compound (MW 375.45 g/mol, cLogP ~5.0) exhibits moderately lower lipophilicity and a lower molecular weight, which may improve aqueous solubility and reduce non-specific protein binding [1]. However, no head-to-head solubility or metabolic stability data have been published.

Structure-activity relationship Physicochemical profiling Thiazolyl urea

Patent Landscape Differentiation: DGAT Inhibitory Potential vs. Kinase/Antiviral Class Applications

A Japanese patent (JP 2005-247770) explicitly discloses substituted urea compounds containing a 4-methoxyphenyl group and thiazole/naphthalene motifs as diacylglycerol acyltransferase (DGAT) inhibitors with applications in obesity, hyperlipidemia, and diabetes [1]. This represents a therapeutic differentiation from the Amgen thiazolyl urea patent family (US 6,645,990), which claims compounds for cell proliferation and apoptosis disorders—predominantly targeting kinases [2]. The Bayer patent EP 1,161,423 claims thiazolyl urea derivatives as antiviral agents, further expanding the class's therapeutic scope [3]. The target compound's structural features (4-methoxyphenyl, naphthalen-1-yl, thiazol-2-yl urea) align it more closely with the DGAT inhibitor patent landscape than with the kinase or antiviral patent families, although specific DGAT inhibition data for this exact compound are not publicly available.

Patent analysis DGAT inhibition Therapeutic indication

Thiazole Core Substitution Position: 4-(Naphthalen-1-yl) vs. 5-Substituted Thiazolyl Urea Scaffolds

The target compound incorporates a 4-(naphthalen-1-yl) substituent on the thiazole ring, whereas the most biologically active thiazolyl ureas in the antileukemic series are 5-substituted thiazoles [1]. This substitution pattern difference fundamentally alters the spatial orientation of the aromatic group relative to the urea pharmacophore, affecting target binding geometry. In a comparative study of thiazole-naphthyl derivatives, 4-naphthyl-substituted thiazoles exhibited distinct DNA-binding modes and antitumor activity profiles (e.g., HL2: HepG2 IC50 3.2 ± 0.1 μM) compared to alternative substitution patterns [2]. No direct comparison between 4-naphthyl and 5-naphthyl thiazolyl ureas has been published, but the SAR divergence observed in the antileukemic series suggests that the 4-naphthyl architecture of the target compound may confer different biological activity profiles than 5-substituted analogues.

Scaffold comparison Thiazole substitution Biological activity

Recommended Research and Industrial Application Scenarios for 1-(4-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea (CAS 313395-52-7)


Metabolic Disease Target Screening: DGAT Inhibition Assays

Based on its structural congruence with DGAT inhibitor patent claims (JP 2005-247770) [1], the target compound is most appropriately deployed in in vitro DGAT1/DGAT2 enzymatic assays and cellular triglyceride synthesis models. Researchers investigating obesity, non-alcoholic fatty liver disease (NAFLD), or hypertriglyceridemia can use this compound as a starting point for structure-activity relationship studies, comparing its activity against known DGAT inhibitors such as PF-04620110 or AZD7687. The absence of published DGAT IC50 data for this compound means that initial screening at 1–100 μM is recommended to establish baseline potency before structural optimization.

Chemical Biology Probe Development: π-Stacking-Dependent Target Engagement Studies

The naphthalen-1-yl substituent provides enhanced π-π stacking capacity compared to phenyl-substituted thiazolyl ureas, as established by structural rationale for related naphthyl-thiazole kinase inhibitors . This property makes the compound suitable as a chemical biology probe for studying aromatic stacking interactions in protein-ligand complexes, particularly for targets with shallow hydrophobic pockets or aromatic-rich binding sites (e.g., bromodomains, PARPs, or certain kinases). Comparative biophysical studies (SPR, ITC) against the 4-chlorophenyl analog (CAS 52968-07-7) can quantify the thermodynamic contribution of the naphthalene moiety to binding affinity.

Scaffold-Hopping and Chemotype Exploration in Drug Discovery

The 4-(naphthalen-1-yl)thiazol-2-yl urea scaffold represents a distinct chemotype from the extensively characterized 5-substituted thiazolyl ureas [2]. Researchers engaged in lead generation or scaffold-hopping campaigns can utilize this compound to explore novel biological activity space, particularly in phenotypic screening platforms where the alternative substitution pattern may reveal unexpected target engagement. The compound serves as a valuable comparator for establishing SAR around the thiazole substitution position, complementing rather than competing with lead-optimized 5-substituted analogues [2].

Antiviral Screening: Follow-Up on Bayer Thiazolyl Urea Patent Landscape

Although the Bayer patent EP 1,161,423 [3] primarily covers thiazolyl ureas with different substitution patterns than the target compound, the structural similarity warrants investigation in antiviral assays—particularly against herpesviruses and other DNA viruses for which the patent family claims activity. The compound should be tested in viral cytopathic effect (CPE) reduction assays at 0.1–50 μM against HSV-1, HSV-2, and VZV, with the 4-chlorophenyl analog and parent thiazolyl urea scaffolds as comparators.

Quote Request

Request a Quote for 1-(4-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.